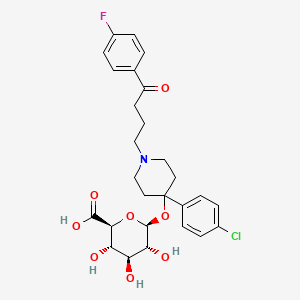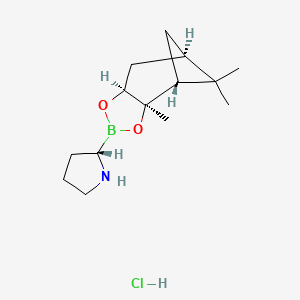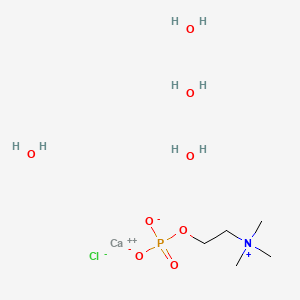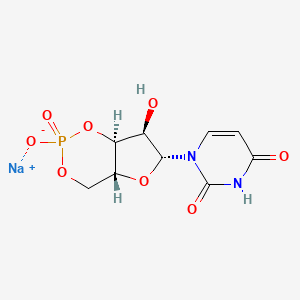
D-半乳糖醛酸一水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-半乳糖醛酸 (水合物) 是一种有机化合物,是一种从 D-半乳糖衍生而来的糖酸。它是果胶的主要成分,果胶是一种存在于植物细胞壁中的多糖。 在开链形式中,D-半乳糖醛酸在 C1 位置具有醛基,在 C6 位置具有羧基 。由于其独特的化学性质,它在各种科学和工业应用中被广泛使用。
科学研究应用
D-半乳糖醛酸 (水合物) 在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物的结构单元,包括 N-(D-半乳糖醛酰) 氨基酸和二肽.
生物学: D-半乳糖醛酸是研究果胶结构和生物合成的关键组成部分。
作用机制
D-半乳糖醛酸的主要作用是通过其在果胶的结构和功能中的作用。 果胶中 D-半乳糖醛酸的聚合物链通过 α-1,4 糖苷键连接,这有助于植物细胞壁的硬度和结构 。 在生物系统中,D-半乳糖醛酸可以代谢成 L-抗坏血酸(维生素 C)和其他代谢产物,在各种代谢途径中发挥作用 。
类似化合物:
D-葡萄糖醛酸: 另一种从葡萄糖衍生的糖醛酸,通常存在于动物组织的细胞外基质中。
L-艾杜糖醛酸: 糖胺聚糖(如肝素和硫酸软骨素)的成分。
D-甘露糖醛酸: 存在于褐藻提取的多糖藻酸盐中.
D-半乳糖醛酸的独特性: D-半乳糖醛酸的独特性在于它是果胶的主要结构单元,果胶是植物细胞壁中至关重要的多糖。 它形成凝胶的能力及其参与各种代谢途径使其不同于其他类似化合物 。
生化分析
Biochemical Properties
D-Galacturonic Acid Monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the co-crystallization of enzymes such as proteinase K . It is also used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) .
Cellular Effects
D-Galacturonic Acid Monohydrate has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to ameliorate the intestinal mucosal permeability and inflammation of functional dyspepsia in rats .
Molecular Mechanism
The molecular mechanism of D-Galacturonic Acid Monohydrate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the microbial pathways for the catabolism of D-galacturonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Galacturonic Acid Monohydrate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of D-Galacturonic Acid Monohydrate vary with different dosages in animal models. Studies have shown that it has a significant ameliorating effect on the intestinal mucosal permeability and inflammatory response of functional dyspepsia rats .
Metabolic Pathways
D-Galacturonic Acid Monohydrate is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For instance, it is the main constituent of pectin and is involved in the microbial pathways for the catabolism of D-galacturonic acid .
准备方法
合成路线和反应条件: D-半乳糖醛酸 (水合物) 通常通过使用果胶酶水解果胶来合成。该过程涉及将果胶分解成其组成单糖,包括 D-半乳糖醛酸。 水解反应之后是提取和纯化步骤,以获得目标化合物 。
工业生产方法: 在工业环境中,D-半乳糖醛酸是通过水解从柑橘皮或苹果渣中提取的果胶来生产的。水解在受控条件下进行,以确保高产率和纯度。 所得的 D-半乳糖醛酸随后被结晶和干燥以获得水合物形式 。
化学反应分析
反应类型: D-半乳糖醛酸 (水合物) 经历各种化学反应,包括氧化反应、还原反应和取代反应。
常用试剂和条件:
氧化: D-半乳糖醛酸可以用强氧化剂(如硝酸)氧化成 D-半乳糖二酸(黏液酸)。
还原: D-半乳糖醛酸的还原可以产生 D-半乳糖酸,通常使用硼氢化钠等还原剂。
主要产物:
氧化: D-半乳糖二酸(黏液酸)
还原: D-半乳糖酸
取代: D-半乳糖醛酸的酯
相似化合物的比较
D-Glucuronic acid: Another uronic acid derived from glucose, commonly found in the extracellular matrix of animal tissues.
L-Iduronic acid: A component of glycosaminoglycans, such as heparin and dermatan sulfate.
D-Mannuronic acid: Found in alginates, which are polysaccharides extracted from brown seaweed.
Uniqueness of D-Galacturonic Acid: D-Galacturonic acid is unique due to its role as the primary building block of pectin, a crucial polysaccharide in plant cell walls. Its ability to form gels and its involvement in various metabolic pathways make it distinct from other similar compounds .
属性
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNUXXWWMOQSF-RMTXHFLUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why was D-Galacturonic Acid Monohydrate included in the newly designed medium for axenic cultivation of Entamoeba dispar?
A1: While the research paper [] doesn't explicitly state the reason for including D-Galacturonic Acid Monohydrate in the new medium, it does highlight that this compound, along with gluconic acid and dihydroxyacetone, replaced glucose from the original casein-free yeast extract-iron-serum (YI-S) medium. This suggests that D-Galacturonic Acid Monohydrate might serve as an alternative energy source for Entamoeba dispar growth, potentially playing a role in its carbohydrate metabolism. Further research on the metabolic pathways of Entamoeba dispar and the utilization of D-Galacturonic Acid Monohydrate is necessary to confirm this hypothesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
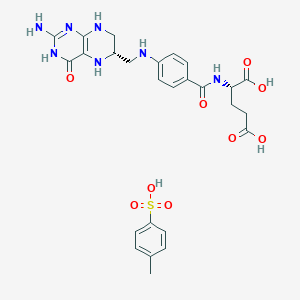
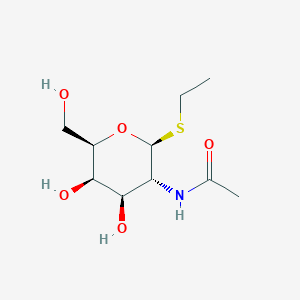
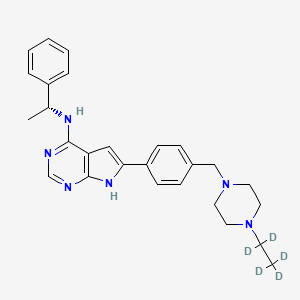
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
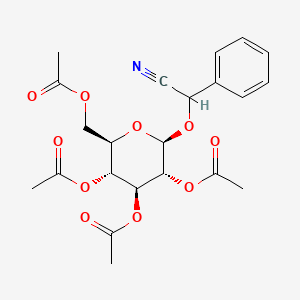
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
